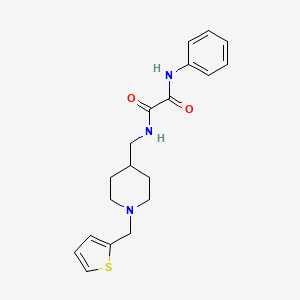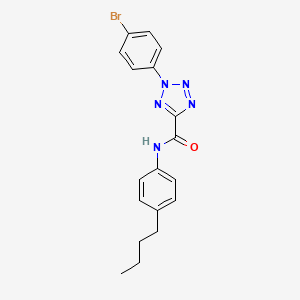![molecular formula C13H12ClNO3S B2626643 3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 338964-29-7](/img/structure/B2626643.png)
3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
カタログ番号 B2626643
CAS番号:
338964-29-7
分子量: 297.75
InChIキー: WLZGBDNHKOVOFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the role of the compound in biological systems or its applications in various industries .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Crystal Structures and Supramolecular Architectures
- Aminopyrimidine Sulfonate/Carboxylate Interactions : The study delved into the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures displayed unique R22(8) motifs involving sulfonate and carboxylate groups. The interactions within these structures highlighted the role of the sulfonic acid group in mimicking carboxylate anions, contributing to the understanding of supramolecular architectures and base pairing in these compounds (Balasubramani, Muthiah & Lynch, 2007).
Synthesis and Properties of Polyamides
- Fluorinated Polyamides : A novel diamine containing pyridine was synthesized and used to prepare fluorinated polyamides containing pyridine and sulfone moieties. The study found these polymers to be amorphous, highly soluble, and thermally stable, with potential applications in various industries due to their mechanical and dielectric properties (Liu et al., 2013).
Green Chemistry and Synthesis
- Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : This research presented a modified synthesis of an intermediate used in the treatment of gastroesophageal reflux disease and other gastric acid-related diseases. The green metrics assessment based on parameters like atom economy, reaction mass efficiency, and E-factor highlighted the eco-friendly nature of the synthesis process (Gilbile, Bhavani & Vyas, 2017).
Pyridinone Ortho-Quinodimethanes
- Synthesis and Application in Diels-Alder Reactions : Research on sulfolene pyridinones as precursors for pyridinone ortho-quinodimethanes and their Diels–Alder adducts unveiled their potential in synthesizing cyclic compounds, opening avenues for their application in various synthetic pathways (Govaerts, Vogels, Compernolle & Hoornaert, 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZGBDNHKOVOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332246 | |
| Record name | 3-(2-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone | |
CAS RN |
338964-29-7 | |
| Record name | 3-(2-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-ethylphenyl)methyl]propanamide](/img/structure/B2626561.png)
![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)


![(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B2626568.png)
![N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2626569.png)



![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2626574.png)


![2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile](/img/structure/B2626582.png)
![1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2626583.png)